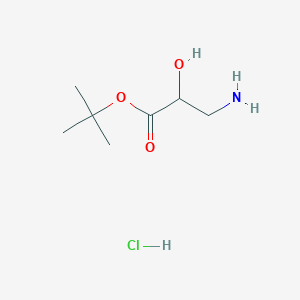

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride

Description

This compound belongs to the class of tert-butyl-protected amino acid derivatives, characterized by a hydroxyl group at position 2 and an amino group at position 3 of the propanoate backbone. The tert-butyl group enhances steric protection and stability, making such compounds valuable intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

tert-butyl 3-amino-2-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(9)4-8;/h5,9H,4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJDMUUHAQPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with tert-butyl acrylate and ammonia.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the addition of the amino group to the acrylate.

Purification: The resulting product is purified through crystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process includes:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

Purification and Packaging: The final product is purified using industrial-scale chromatography and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: Formation of tert-butyl 3-oxo-2-hydroxypropanoate.

Reduction: Formation of tert-butyl 3-amino-2-hydroxypropanoate.

Substitution: Formation of various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between tert-butyl 3-amino-2-hydroxypropanoate hydrochloride and its analogs:

*Hypothetical structure inferred from analogs.

Functional Group Impact on Properties

- This could improve bioavailability in drug candidates but may require additional protection during synthesis.

- Methyl Group (C2) : Reduces polarity, favoring lipid solubility and passive membrane permeability. This is advantageous in agrochemicals or CNS-targeting drugs .

- Bromophenyl Substituent (C3) : Introduces aromatic and halogenated characteristics, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for complex molecule assembly .

Research Findings and Trends

- Enzymatic Interactions: Glutathione S-transferase (GST) activity, elevated by tert-butylated antioxidants (e.g., BHA), suggests that tert-butyl amino esters may influence detoxification pathways, though direct evidence is lacking .

- Synthetic Versatility : The tert-butyl group’s stability under acidic conditions allows for selective deprotection, enabling multi-step syntheses of complex molecules .

Biological Activity

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 197.66 g/mol. The compound features a tert-butyl group attached to a 3-amino-2-hydroxypropanoate moiety, which contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:

- Enzyme Interaction : The compound can bind to enzymes, potentially inhibiting or activating their functions by occupying active sites.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Cellular Pathway Influence : The compound can affect metabolic processes and signaling pathways, leading to various physiological effects.

Biological Activity Overview

The biological activities associated with this compound include:

- Peptide Synthesis : It serves as a versatile building block in peptide synthesis, facilitating the formation of peptide bonds crucial for protein production.

- Neuromodulation Potential : The compound is being investigated for its potential role in modulating the nervous system, particularly through its relationship with D-serine, a known neuromodulator involved in cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Peptide Synthesis | Acts as a building block for synthesizing biologically relevant peptides | |

| Neuromodulation | Potential prodrug for D-serine, affecting learning and memory | |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways | |

| Receptor Interaction | Modulates receptor activity impacting various signaling pathways |

Case Study: Anticonvulsant Activity

Recent studies have indicated that derivatives synthesized from this compound exhibit anticonvulsant properties. In animal models, these derivatives have shown promise in reducing seizure frequency and severity, suggesting therapeutic applications in epilepsy management.

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing peptide analogs from this compound demonstrated enhanced biological activity compared to traditional peptides. These analogs exhibited improved binding affinity to target receptors, indicating potential for drug development .

Table 2: Comparison of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-tert-Butyl 2-amino-3-hydroxypropanoate HCl | 106402-41-9 | Enantiomer with different biological properties |

| tert-butyl 3-amino-2-hydroxybutanoate HCl | 2225141-74-0 | Different stereochemistry affecting reactivity |

| tert-butyl 2-aminoacetate HCl | 13364-44-0 | Similar amine functionality but different backbone |

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride?

The hydrochloride salt is typically synthesized by reacting the free base (tert-Butyl 3-amino-2-hydroxypropanoate) with hydrochloric acid under controlled conditions. This neutralization reaction enhances solubility and crystallinity, critical for purification. Key steps include:

- Amino ester preparation : Start with tert-butyl esterification of 3-amino-2-hydroxypropanoic acid using tert-butanol and acid catalysis.

- Salt formation : Add concentrated HCl dropwise to the free base in anhydrous ether or dichloromethane, followed by solvent evaporation and recrystallization from ethanol/ether mixtures .

Q. How should researchers purify this compound to ensure high yield and purity?

Recrystallization is the primary method:

- Use a solvent system of ethanol and diethyl ether (1:3 v/v) to dissolve the crude product at elevated temperatures (40–50°C).

- Gradually cool to 4°C to induce crystallization.

- Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) and NMR (D2O as solvent for hydrochloride compatibility) .

Q. What analytical techniques are most effective for characterizing this compound?

- HPLC : Use a C18 reverse-phase column with UV detection at 210 nm. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution from 5% B to 95% B over 20 minutes .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+: ~236.7 g/mol) and fragmentation patterns .

- NMR : ¹H NMR in D2O to resolve signals for the tert-butyl group (δ 1.4 ppm), hydroxypropanoate backbone (δ 3.8–4.2 ppm), and amine protons (δ 2.9–3.1 ppm) .

Advanced Research Questions

Q. How does the hydrochloride salt influence the compound’s stability under varying pH and temperature conditions?

- pH stability : The hydrochloride form improves aqueous solubility but may hydrolyze at extreme pH (>10 or <2). Monitor degradation via pH-stability studies (24-hour incubation at 25°C, analyzed by HPLC) .

- Thermal stability : Store at -20°C in a desiccator. Accelerated stability testing (40°C/75% relative humidity for 1 month) reveals <5% degradation when properly sealed .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Batch variability : Ensure consistent synthesis and purification protocols (e.g., strict control of HCl stoichiometry during salt formation) .

- Assay interference : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm target interactions. Pre-treat samples with scavengers (e.g., TCEP for disulfide reduction) to eliminate false positives .

Q. How can the hydroxyl group in the propanoate backbone be selectively modified for structure-activity relationship (SAR) studies?

Q. What are the key considerations for designing in vitro assays to study this compound’s enzymatic interactions?

Q. How does stereochemistry at the 2-hydroxypropanoate position impact biological activity?

- Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to isolate (R)- and (S)-isomers .

- Activity comparison : Test separated enantiomers in target-specific assays (e.g., enzyme inhibition). Prior studies on similar esters show >10-fold differences in IC50 between enantiomers .

Methodological Best Practices

Q. Handling and storage recommendations to prevent degradation

Q. Addressing solubility challenges in biological assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.